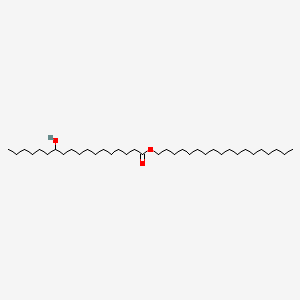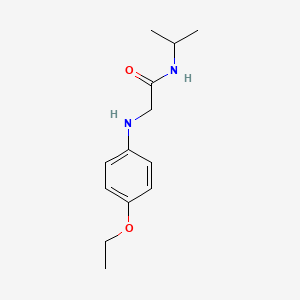
Biuret, 1-(3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biuret, 1-(3-phenylpropyl)-: is a chemical compound that belongs to the biuret family. Biuret compounds are known for their ability to form coordination complexes with metal ions, which makes them useful in various chemical and biological applications. The compound Biuret, 1-(3-phenylpropyl)- is characterized by the presence of a phenylpropyl group attached to the biuret structure, which may impart unique properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biuret, 1-(3-phenylpropyl)- typically involves the reaction of urea with a phenylpropylamine derivative. The reaction is carried out under controlled conditions, often involving heating to facilitate the formation of the biuret structure. The general reaction can be represented as follows: [ \text{Urea} + \text{Phenylpropylamine} \rightarrow \text{Biuret, 1-(3-phenylpropyl)-} ]
Industrial Production Methods: Industrial production of Biuret, 1-(3-phenylpropyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The use of catalysts and purification techniques such as crystallization or chromatography may also be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Biuret, 1-(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms of the compound.
Substitution: Substitution reactions can occur at the phenylpropyl group or the biuret structure, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve halogenating agents, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropyl oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Biuret, 1-(3-phenylpropyl)- is used in coordination chemistry to study metal-ligand interactions. Its ability to form complexes with metal ions makes it valuable in understanding the behavior of metal-containing compounds.
Biology: In biological research, the compound may be used to investigate protein interactions and enzyme activity. Its structure allows it to mimic peptide bonds, making it useful in studying protein folding and stability.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a scaffold for designing drugs that target specific enzymes or receptors.
Industry: In industrial applications, Biuret, 1-(3-phenylpropyl)- may be used as a reagent in chemical synthesis, particularly in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Biuret, 1-(3-phenylpropyl)- involves its ability to form coordination complexes with metal ions. The biuret structure contains nitrogen atoms that can donate electron pairs to metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Biuret: The parent compound, which lacks the phenylpropyl group.
Urea: A simpler compound that can be converted to biuret through heating.
Cyanuric Acid: A triazine derivative related to biuret.
Uniqueness: Biuret, 1-(3-phenylpropyl)- is unique due to the presence of the phenylpropyl group, which may enhance its reactivity and ability to form complexes. This structural modification can lead to distinct chemical and biological properties compared to other biuret derivatives.
Properties
CAS No. |
6774-17-0 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-carbamoyl-3-(3-phenylpropyl)urea |
InChI |
InChI=1S/C11H15N3O2/c12-10(15)14-11(16)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,12,13,14,15,16) |
InChI Key |
NIMUIQUFHMZATH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



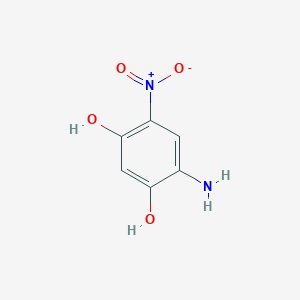
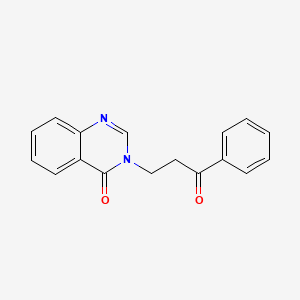
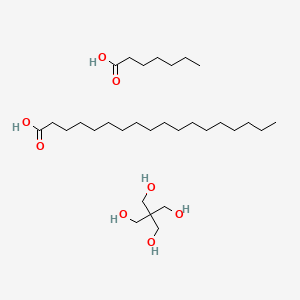
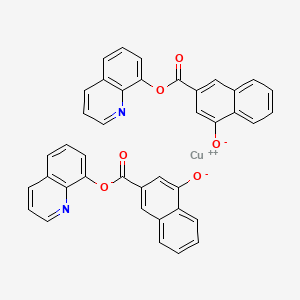
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
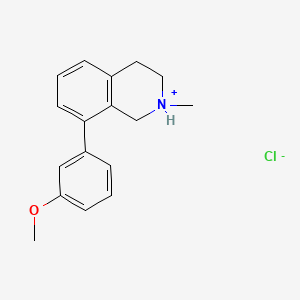
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)

![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
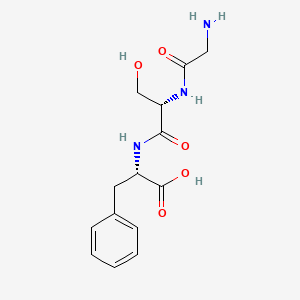
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
